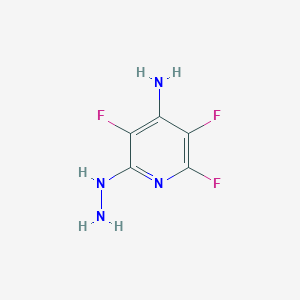

2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine

Vue d'ensemble

Description

The compound "2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine" falls into the category of fluorinated heterocyclic compounds, known for their unique properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoro group and hydrazinyl group in the pyridine ring suggests potential reactivity and utility in synthesis and applications.

Synthesis Analysis

The synthesis of fluorinated pyridine derivatives often involves nucleophilic substitution reactions, as seen in compounds like 4,5,6-trifluoropyridazin-3(2H)-one, which serves as a scaffold for generating various disubstituted and ring-fused systems through sequential nucleophilic aromatic substitution processes (Pattison et al., 2009). Such methodologies might be applicable for synthesizing "2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine," where strategic substitution at specific positions on the pyridine ring can be achieved.

Molecular Structure Analysis

The molecular structure of fluorinated pyridines is characterized by the presence of electronegative fluorine atoms, which significantly influence the electronic distribution within the molecule. This effect is evident in structures like 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, showcasing extensive intermolecular hydrogen bonding and π-π stacking interactions, contributing to the stability and crystalline nature of these compounds (Hwang et al., 2006).

Chemical Reactions and Properties

Fluorinated pyridines engage in a variety of chemical reactions, including but not limited to, nucleophilic substitutions, coupling reactions, and reductive aminations, offering pathways to diverse functionalized products. An example is the synthesis of N-substituted 3-amino-4-halopyridines through protocols that might include steps like Boc-removal and reductive amination, indicative of the synthetic versatility of such compounds (Wilhelmsen et al., 2018).

Applications De Recherche Scientifique

Environmental Remediation

Amine-containing sorbents have demonstrated effectiveness in removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. The mechanisms involve electrostatic interactions, hydrophobic interactions, and the sorbent's morphology, suggesting that compounds like 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine could be useful in designing next-generation sorbents for environmental cleanup efforts (Ateia et al., 2019).

Advanced Materials Synthesis

Amine-functionalized metal–organic frameworks (MOFs) have attracted attention for their potential in CO2 capture due to strong interactions between CO2 and basic amino functionalities. The synthesis methods and applications of such MOFs highlight the role of amine-functionalized compounds in developing materials with high CO2 sorption capacity and excellent gas separation performance (Lin et al., 2016).

Organic Synthesis and Catalysis

Amino-1,2,4-triazoles, which share structural similarities with 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine, are pivotal in fine organic synthesis. Their applications include the production of pharmaceuticals, dyes, and high-energy materials, illustrating the versatility of such compounds in organic chemistry and industrial applications (Nazarov et al., 2021).

Environmental Chemistry and Toxicology

The degradation of nitrogen-containing compounds, including amines, is critical for reducing the environmental and health impacts of these substances. Advanced oxidation processes have been identified as effective for mineralizing such compounds, suggesting that understanding the behavior of compounds like 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine could contribute to improving water treatment technologies (Bhat & Gogate, 2021).

Safety and Hazards

Propriétés

IUPAC Name |

2,3,5-trifluoro-6-hydrazinylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3N4/c6-1-3(9)2(7)5(12-10)11-4(1)8/h10H2,(H3,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNAPOUMJOQASRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=NC(=C1F)F)NN)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372227 | |

| Record name | 2,3,5-trifluoro-6-hydrazinylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine | |

CAS RN |

105252-94-6 | |

| Record name | 4-Pyridinamine, 2,3,5-trifluoro-6-hydrazinyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105252-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5-trifluoro-6-hydrazinylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5-trifluoro-6-hydrazinylpyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Ethylbicyclo[2.2.2]oct-2-ene](/img/structure/B25764.png)

![Thiourea,N-[(dimethylamino)methyl]-](/img/structure/B25784.png)

![Pentanoic acid, 5-[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]-5-oxo-](/img/structure/B25794.png)